N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS RN: 899965-15-2) is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group, a 4-isopropylphenyl ring at position 1, and a 2-ethoxyphenyl carboxamide group at position 4 . Its molecular formula is C₂₂H₂₅N₄O₂, with a molecular weight of 393.47 g/mol. The ethoxy group at the ortho position of the phenyl ring and the bulky isopropyl substituent on the adjacent phenyl ring distinguish it from other triazole carboxamides. While its specific biological activity remains unreported in the provided evidence, structural analogs have demonstrated roles in metabolic modulation (e.g., glucose and lipid metabolism) and kinase inhibition .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-5-27-19-9-7-6-8-18(19)22-21(26)20-15(4)25(24-23-20)17-12-10-16(11-13-17)14(2)3/h6-14H,5H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPNWLYCNVMEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. Specifically, it has been shown to inhibit:
- Cyclooxygenase (COX) : This enzyme is crucial in the biosynthesis of prostaglandins, which mediate inflammation.
- Matrix Metalloproteinases (MMPs) : These enzymes play a role in tissue remodeling and inflammation.
The compound's ability to modulate these pathways positions it as a candidate for treating inflammatory diseases.
Anticancer Potential
The compound has also demonstrated anticancer properties through various mechanisms:
- Enzyme Inhibition : It inhibits enzymes associated with tumor growth and metastasis.
- Cell Growth Inhibition : Studies have shown significant growth inhibition against several cancer cell lines, indicating its potential as an anticancer agent.
For instance, in vitro studies have reported percent growth inhibitions (PGIs) ranging from moderate to high against various cancer cell lines, suggesting promising therapeutic applications in oncology.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step processes that can be optimized for industrial production. Techniques such as continuous flow reactors may enhance efficiency and yield during large-scale synthesis. The compound’s structural features make it suitable for further modifications to enhance its pharmacological properties.
Case Study 1: Inhibition of COX Enzymes
A study demonstrated that this compound effectively inhibited COX enzymes in vitro. The results indicated a dose-dependent response with significant reductions in inflammatory markers.
Case Study 2: Antitumor Activity
In another investigation focusing on cancer cell lines such as OVCAR and HCT116, the compound exhibited substantial anticancer activity with PGIs exceeding 70%. These findings support its potential development as a lead compound in cancer therapy .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), leading to reduced inflammation or tumor growth.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s key structural features are compared to similar triazole carboxamides (Table 1):
Table 1: Structural and Physicochemical Comparison of Selected Triazole Carboxamides
Key Observations:
The 2-ethoxyphenyl group in the target compound contributes electron-donating effects via the ethoxy oxygen, improving solubility relative to the purely hydrophobic 2-ethylphenyl group in C200-3220 .
Biological Activity Trends: Compound 3q (naphthyl-substituted) demonstrated metabolic activity, suggesting that extended aromatic systems (e.g., naphthalene) may enhance interactions with metabolic enzymes .
Biological Activity
N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class of derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24N4O2
- Molecular Weight : 364.449 g/mol
- CAS Number : 899965-15-2
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, mediators of inflammation.
- Anticancer Activity : this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of thymidylate synthase (TS), an enzyme essential for DNA synthesis. Studies have demonstrated IC50 values in the low micromolar range for this compound against several cancer cell lines .
Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vitro studies:
These results indicate that the compound is more potent than standard chemotherapeutics such as doxorubicin and 5-fluorouracil.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting COX enzymes:
| Enzyme | Inhibition (%) at 10 μM | Reference |
|---|---|---|
| COX-1 | 76% | |
| COX-2 | 58% |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized various triazole derivatives, including this compound, and evaluated their antiproliferative and antimicrobial activities. The results indicated that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines .
- Molecular Docking Studies : Computational studies have supported the experimental findings by demonstrating strong binding affinities to TS and COX enzymes. These studies help elucidate the structure–activity relationship (SAR) for future drug design .
- Comparative Analysis : When compared with other triazole derivatives, N-(2-ethoxyphenyl)-5-methyl exhibited unique biological profiles due to its specific substitution pattern, enhancing its potency against cancer cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing this triazole carboxamide derivative?
Answer:
The synthesis of triazole carboxamides typically follows modular protocols involving cycloaddition and condensation reactions. For example:
- General Procedure B (as described in ): A copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core, followed by coupling with an appropriate carboxamide moiety.
- Stepwise Functionalization ( ): Intermediate purification via column chromatography and recrystallization ensures high yields (e.g., 82–93% yields for analogous compounds in ).
- Key Reagents : Sodium azide, propargyl alcohols, and isocyanides are commonly used. Confirm reaction completion via TLC and HPLC (>95% purity threshold) .
Basic: Which spectroscopic and analytical techniques are optimal for structural characterization?
Answer:
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the 2-ethoxyphenyl group shows characteristic deshielded aromatic protons (δ 6.8–7.5 ppm) and an ethoxy CH3 signal at δ 1.3–1.5 ppm (triplet) .
- HRMS : Validate molecular formula (e.g., [M+H]+ expected for C22H25N4O2: 393.19 g/mol) with <2 ppm error .
- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity. Retention times for similar compounds range 8–12 min .
Advanced: How can X-ray crystallography and SHELXL refine the compound’s crystal structure?
Answer:
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement with SHELXL ( ):
- Apply anisotropic displacement parameters for non-H atoms.
- Resolve disorder in the propan-2-yl group using PART instructions.
- Validate with R1 < 0.05 and wR2 < 0.12 for high-resolution data.
- Visualization : WinGX/ORTEP ( ) generates thermal ellipsoid plots and packing diagrams to analyze intermolecular interactions (e.g., π-π stacking of triazole rings) .
Advanced: How can researchers address low aqueous solubility in biological assays?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the 5-methyl or ethoxyphenyl positions while preserving bioactivity ().
- Formulation : Use co-solvents (DMSO ≤1% v/v) or lipid-based nanoemulsions. Validate solubility via dynamic light scattering (DLS) and nephelometry .
- Prodrug Strategies : Esterify the carboxamide to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Advanced: How to design experiments resolving contradictions in biological activity across studies?
Answer:
- Dose-Response Analysis : Test the compound at 0.1–100 μM concentrations in cell lines (e.g., A549 lung cancer, UO-31 kidney cancer) to identify IC50 variability ( ).
- Off-Target Profiling : Use kinase/GPCR panels to assess selectivity. For example, triazoles may inhibit Wnt/β-catenin () or Hsp90 ( ) pathways.
- Data Normalization : Include positive controls (e.g., paclitaxel for cytotoxicity) and account for assay-specific factors (e.g., serum concentration in cell media) .
Advanced: What computational approaches support structure-activity relationship (SAR) studies?
Answer:
- Docking Simulations ( ): Use AutoDock Vina to model interactions with targets like TRPA1 or DNA polymerase. Prioritize compounds with ΔG ≤ −8 kcal/mol.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .
Advanced: How to validate multi-target activity (e.g., Hsp90 and B-Raf inhibition)?
Answer:
- Biochemical Assays :
- Cellular Validation : Western blotting for client proteins (e.g., HER2 degradation for Hsp90 inhibition) and p-ERK suppression for B-Raf blockade .
Advanced: What strategies mitigate crystallization challenges during structural analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
